molecular formula C7H15NO2 B11923676 3-(2-Ethoxyethoxy)azetidine CAS No. 1219948-70-5

3-(2-Ethoxyethoxy)azetidine

Cat. No.: B11923676
CAS No.: 1219948-70-5
M. Wt: 145.20 g/mol
InChI Key: WVYQXTJUSKZXFO-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are characterized by their ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(2-Ethoxyethoxy)azetidine, often involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through intramolecular amination of organoboronates .

Industrial Production Methods

Industrial production of azetidines typically involves scalable synthetic routes that ensure high yield and purity. Methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts are employed . These methods allow for the preparation of azetidines bearing various functional groups, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert azetidines into amines or other reduced forms.

    Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them reactive, allowing them to participate in various chemical reactions. These reactions can lead to the formation of bioactive compounds that interact with specific enzymes or receptors in biological systems .

Properties

CAS No.

1219948-70-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(2-ethoxyethoxy)azetidine

InChI

InChI=1S/C7H15NO2/c1-2-9-3-4-10-7-5-8-6-7/h7-8H,2-6H2,1H3

InChI Key

WVYQXTJUSKZXFO-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1CNC1

Origin of Product

United States

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